molecular formula C22H16N4O3S2 B5121771 N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide

Cat. No.: B5121771
M. Wt: 448.5 g/mol
InChI Key: SZEGBUJQNPAGTA-UHFFFAOYSA-N
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Description

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Nitration of Benzamide: The nitration of benzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the nitrated benzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cells. These combined effects contribute to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.

    N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S2/c1-13-6-7-15(21-23-17-4-2-3-5-19(17)31-21)12-18(13)24-22(30)25-20(27)14-8-10-16(11-9-14)26(28)29/h2-12H,1H3,(H2,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGBUJQNPAGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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